3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound that features a trifluoromethoxy group attached to a tetrahydro-1,6-naphthyridine core. The trifluoromethoxy group is known for its unique properties, such as high lipophilicity and metabolic stability, making it a valuable substituent in pharmaceutical and agrochemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethoxylating reagent under controlled conditions . For example, the reaction of a naphthyridine derivative with trifluoromethyl iodide in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process . Additionally, the development of cost-effective and scalable methods for the synthesis of trifluoromethoxylating reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its metabolic stability and lipophilicity.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzene
- 3-(Trifluoromethoxy)pyridine
- 3-(Trifluoromethoxy)quinoline
Uniqueness
Compared to similar compounds, 3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine offers a unique combination of properties, such as enhanced lipophilicity and metabolic stability . Its tetrahydro-1,6-naphthyridine core provides additional structural features that can be exploited for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
625099-23-2 |
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Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)15-7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2 |
InChI Key |
QDAFWNIVIJKEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
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